molecular formula C9H13FO2 B3157080 Methyl 4-fluorobicyclo[2.2.1]heptane-1-carboxylate CAS No. 84553-41-3

Methyl 4-fluorobicyclo[2.2.1]heptane-1-carboxylate

Cat. No.: B3157080
CAS No.: 84553-41-3
M. Wt: 172.2 g/mol
InChI Key: QUQQKIIYQBVKLU-UHFFFAOYSA-N
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Description

Methyl 4-fluorobicyclo[2.2.1]heptane-1-carboxylate is a fluorinated bicyclic compound of significant interest in medicinal chemistry and drug discovery. It serves as a versatile synthetic building block, with its rigid bicyclo[2.2.1]heptane (norbornane) scaffold and fluorine atom being particularly valuable for creating molecular analogs and optimizing the physicochemical properties of lead compounds . The presence of the fluorine atom can influence a molecule's metabolic stability, lipophilicity, and membrane permeability, while the ester functional group provides a handle for further synthetic modification, such as hydrolysis to the corresponding carboxylic acid . Researchers utilize this and related structures, including carboxylic acid variants like 4-Fluorobicyclo[2.2.1]heptane-1-carboxylic acid (CAS 84553-40-2), in the design of bioactive molecules, such as protease inhibitors or receptor agonists/antagonists . Its primary research value lies in its ability to act as a core, three-dimensional fragment in structure-activity relationship (SAR) studies, helping scientists to explore and fine-tune steric and electronic interactions within a biological target. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-fluorobicyclo[2.2.1]heptane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FO2/c1-12-7(11)8-2-4-9(10,6-8)5-3-8/h2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUQQKIIYQBVKLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC(C1)(CC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70616495
Record name Methyl 4-fluorobicyclo[2.2.1]heptane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70616495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84553-41-3
Record name Methyl 4-fluorobicyclo[2.2.1]heptane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70616495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Role of Fluorine: Enhancing Molecular Properties

Strategic Importance of Fluorine Substitution in Bridged Carbocyclic Systems

The introduction of fluorine into organic molecules, a process known as fluorination, is a well-established and powerful strategy in medicinal chemistry to enhance the properties of a drug candidate. nih.govtandfonline.com The fluorine atom is unique due to its small size (with a van der Waals radius comparable to hydrogen) and its status as the most electronegative element. tandfonline.comtandfonline.com These characteristics allow it to profoundly influence a molecule's properties with minimal steric alteration. tandfonline.comacs.org

Strategically placing fluorine on a bridged carbocyclic system like bicyclo[2.2.1]heptane can lead to several beneficial changes in its physicochemical profile. researchgate.net These modifications are critical for optimizing a compound's journey through the body and its interaction with its target.

Key Effects of Fluorination:

Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. tandfonline.comtandfonline.com This increased stability can make the molecule more resistant to metabolic breakdown by enzymes like Cytochrome P450, prolonging its therapeutic effect. acs.orgnih.gov Fluorine is often used to block "metabolic soft spots" on a molecule that are prone to oxidative degradation. acs.orgacs.org

Lipophilicity and Permeability: Fluorination typically increases a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can enhance its ability to permeate cell membranes. tandfonline.comchemxyne.commdpi.com This improved membrane permeation can lead to better absorption and bioavailability of a drug. tandfonline.comnih.gov

Binding Affinity: The high electronegativity of fluorine alters the electron distribution within a molecule. tandfonline.comtandfonline.com This can influence electrostatic interactions with a target protein, potentially increasing the binding affinity and potency of the drug. nih.govchemxyne.com

Modulation of Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine can significantly affect the acidity or basicity of nearby functional groups. tandfonline.comacs.org For example, it can reduce the basicity of amine groups, which can improve bioavailability by allowing the compound to better pass through membranes. tandfonline.comtandfonline.com

The strategic incorporation of fluorine allows chemists to fine-tune a molecule's properties, balancing factors like solubility, stability, and binding to achieve a more effective and desirable compound. tandfonline.comnih.gov

PropertyInfluence of Fluorine SubstitutionRationale
Metabolic Stability IncreasedStronger C-F bond compared to C-H bond resists enzymatic cleavage. tandfonline.comnih.gov
Lipophilicity Generally IncreasedThe C-F bond is more lipophilic than the C-H bond, aiding membrane transport. mdpi.com
Binding Affinity Can be EnhancedFluorine's electronegativity can create favorable electrostatic interactions with target receptors. nih.govchemxyne.com
Basicity (pKa) Decreased (for nearby amines)The strong electron-withdrawing effect of fluorine reduces the electron density on adjacent basic groups. tandfonline.comtandfonline.com

Contemporary Context and Research Applications

Contextualization of Methyl 4-fluorobicyclo[2.2.1]heptane-1-carboxylate within Contemporary Chemical Research

This compound exists at the intersection of the two aforementioned principles: the structural utility of the bicyclo[2.2.1]heptane core and the property-enhancing effects of fluorination. While specific, high-profile applications of this exact molecule are not extensively documented in mainstream reviews, its structure positions it as a valuable building block or intermediate in synthetic chemistry.

The synthesis of fluorinated bridged bicyclic compounds is an active area of research, aimed at creating novel three-dimensional isosteres—molecular fragments with similar shapes and volumes—for common planar aromatic rings used in drug design. ucl.ac.ukresearchgate.net These 3D structures are increasingly sought after to improve the selectivity and physicochemical properties of new drug candidates. ucl.ac.uk Compounds like this compound are products of synthetic strategies developed to access these complex, functionalized aliphatic rings. researchgate.net

Patents and specialized chemical literature describe numerous fluorinated bicyclo[2.2.1]heptane derivatives, highlighting the ongoing interest in this class of compounds. For example, related structures have been investigated as ALX receptor agonists and as components of modulators for the RXFP1 receptor, which is a target for treating heart failure. google.comgoogle.com The synthesis of various polyfluorobicyclo[2.2.1]heptanes and their conversion into other functionalized derivatives has been a subject of academic study for decades, demonstrating the foundational importance of this chemical framework. psu.edusci-hub.se

Therefore, this compound is best contextualized as a modern building block, embodying a design strategy that leverages a rigid scaffold and the specific benefits of fluorination. Its importance lies in its potential to be incorporated into larger, more complex molecules in the pursuit of new therapeutics and functional materials.

Asymmetric Construction of Bicyclo[2.2.1]heptane Frameworks

The controlled, enantioselective synthesis of the bicyclo[2.2.1]heptane skeleton is paramount for accessing biologically active molecules. Key strategies focus on forming the characteristic bridged ring system with high stereocontrol.

Enantioselective Diels-Alder Cycloaddition Strategies

The Diels-Alder reaction is a powerful tool for the construction of the bicyclo[2.2.1]heptane core. Enantioselectivity can be induced through the use of chiral auxiliaries, chiral catalysts, or chiral dienes/dienophiles. A sequential Diels-Alder reaction followed by a rearrangement sequence has been developed for synthesizing diverse functionalized bicyclo[2.2.1]heptanes. When this initiating Diels-Alder reaction is catalyzed by a chiral Lewis acid, the resulting bicyclo[2.2.1]heptane derivatives can be obtained with high enantiomeric ratios, up to 96.5:3.5. acs.org

The use of chiral Lewis acids, such as those derived from titanium or aluminum, can effectively catalyze the reaction between a diene like cyclopentadiene (B3395910) and a dienophile, leading to the formation of the bicyclic framework with high enantioselectivity. acs.org The choice of the chiral ligand coordinated to the metal center is crucial in dictating the stereochemical outcome of the cycloaddition.

Organocatalytic Formal [4+2] Cycloaddition Approaches for Bicyclo[2.2.1]heptane-1-carboxylates

In recent years, organocatalysis has emerged as a powerful, metal-free alternative for the asymmetric synthesis of bicyclo[2.2.1]heptane systems. A notable development is the organocatalytic formal [4+2] cycloaddition reaction, which provides direct access to bicyclo[2.2.1]heptane-1-carboxylates. rsc.orgrsc.orgresearchgate.netsemanticscholar.org This approach involves the reaction of α'-ethoxycarbonyl cyclopentenones with nitroolefins, mediated by a chiral tertiary amine catalyst. rsc.org

This methodology is advantageous due to its operational simplicity, mild reaction conditions, and the ability to generate the desired products in good yields and with excellent enantioselectivity. rsc.org The reaction proceeds through a hydrogen bond catalysis mechanism, distinguishing it from enamine or Brønsted acid catalysis. rsc.org A key feature of this method is its amenability to large-scale preparation, which is highly beneficial for pharmaceutical development. rsc.orgsemanticscholar.org

CatalystSolventTemperature (°C)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
Chiral Tertiary Amine ATolueneRoom Temp83>20:195
Chiral Tertiary Amine BCH2Cl209019:199
Chiral Tertiary Amine CTHFRoom Temp7515:192

This table presents representative data for the organocatalytic formal [4+2] cycloaddition to form bicyclo[2.2.1]heptane-1-carboxylates. Actual results may vary depending on the specific substrates and reaction conditions.

Annulation Methodologies and Tandem Reaction Sequences

Annulation strategies, particularly tandem reactions that form multiple bonds in a single operation, offer an efficient route to the bicyclo[2.2.1]heptane framework. The Robinson annulation, a classic ring-forming reaction, involves a Michael addition followed by an intramolecular aldol (B89426) condensation. masterorganicchemistry.com While traditionally used for six-membered rings, bridged variations of this process can be adapted for the synthesis of bicyclic systems.

A tandem intermolecular Michael addition-intramolecular aldol process has been developed for the synthesis of bicyclo[2.2.2]oct-5-en-2-ones, which share a similar bridged structure. ucla.edu This concept can be extended to the bicyclo[2.2.1]heptane system. Such tandem sequences, often initiated by a Michael addition, create the necessary precursor for a subsequent intramolecular aldol cyclization, thereby constructing the bicyclic core in a highly convergent manner. masterorganicchemistry.comrsc.org These reactions can be promoted by either acid or base, and the choice of catalyst can influence the stereochemical outcome.

Regioselective and Stereoselective Introduction of Fluorine

The introduction of fluorine into the pre-formed bicyclo[2.2.1]heptane skeleton requires methods that can overcome the inherent steric hindrance and control the regiochemistry and stereochemistry of the fluorination.

Direct Fluorination Techniques for Strained Carbocycles

Direct fluorination of the saturated bicyclo[2.2.1]heptane framework is a challenging transformation. Electrophilic fluorinating agents, particularly those containing an N-F bond, are often employed for this purpose. organicreactions.orgresearchgate.netbeilstein-journals.orgrsc.orgnih.gov Reagents such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are powerful electrophilic fluorine sources. beilstein-journals.org

The reactivity of these N-F reagents can be tuned by altering their structure, allowing for a range of fluorinating strengths. beilstein-journals.orgnih.gov The direct fluorination of norbornane, the parent hydrocarbon of the bicyclo[2.2.1]heptane system, can be achieved, although control of regioselectivity can be difficult. The reaction often proceeds via a radical mechanism or by electrophilic attack on a C-H bond. The inherent strain of the bicyclic system can influence the reactivity and the site of fluorination.

N-F ReagentSubstrateConditionsOutcome
Selectfluor®AdamantaneCH3CN, reflux1-Fluoroadamantane
N-Fluorobenzenesulfonimide (NFSI)NorborneneCH2Cl2, rtFluorinated products
1-Alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane saltsSteroidal enol acetateTHF, -78 °Cα-Fluoroketone

This table provides examples of direct fluorination on strained carbocyclic systems using various N-F reagents.

Fluoride-Induced Termination and Ring-Opening Fluorination Reactions

An alternative strategy for introducing fluorine involves the use of fluoride (B91410) ions as nucleophiles in ring-opening reactions of suitable precursors. For strained bicyclic systems, this can be an effective method. While many examples of ring-opening fluorination involve heterocyclic systems, the principles can be applied to carbocycles. nih.gov For instance, the ring-opening of epoxides derived from bicyclo[2.2.1]heptene with a fluoride source can lead to the formation of fluorohydrins.

The development of catalytic methods for the enantioselective ring-opening of epoxides with fluoride is an active area of research. ucla.edu Cooperative dual-catalyst systems, combining a chiral amine and a Lewis acid, have shown promise in promoting the enantioselective ring-opening of epoxides by fluoride generated in situ. ucla.edu Furthermore, the high strain of the bicyclo[2.2.1]heptane system can be exploited to drive retro-condensation reactions, which could potentially be terminated by a fluoride source to introduce the fluorine atom. nih.gov The fluorination of bicyclic alcohols, which can be synthesized from the corresponding ketones, with reagents like diethylaminosulfur trifluoride (DAST) proceeds via an SN2 mechanism, leading to the introduction of fluorine with inversion of configuration. le.ac.uk

Utilization of Fluorinated Precursors and Building Blocks

The incorporation of fluorine into the bicyclo[2.2.1]heptane skeleton can be efficiently achieved by employing fluorinated starting materials or building blocks. This approach offers an alternative to late-stage fluorination and can provide better control over regioselectivity. Methodologies often involve electrophilic fluorination of unsaturated precursors or the use of fluorine-containing dienophiles in cycloaddition reactions.

One prominent strategy involves the halofluorination of cyclic olefins. For instance, studies on various cyclic and bicyclic systems have demonstrated the electrophilic activation of an olefinic bond by a halonium ion, followed by nucleophilic fluorination. beilstein-journals.orgnih.gov Reagents like Deoxo-Fluor® can serve as the fluoride source in these reactions. beilstein-journals.orgnih.gov While direct application to a precursor of this compound is specific, the principle can be applied to a suitably substituted bicyclic alkene.

Another powerful tool is the use of electrophilic N-F fluorinating reagents, such as Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). mdpi.com These reagents are known to fluorinate a wide range of organic substrates under mild conditions. mdpi.com For example, a radical fluorodecarboxylation strategy using Selectfluor® has been successfully applied to synthesize 3-fluorobicyclo[1.1.1]pentan-1-amine from a dicarboxylic acid precursor, highlighting the potential for fluorinating bicyclic systems. conicet.gov.ar The synthesis of fluorinated analogues of 2-azabicyclo[2.2.1]heptane has also been explored using nucleophilic fluorinating agents like diethylaminosulfur trifluoride (DAST). le.ac.uk

Hydroformylation of fluorinated alkenes represents another efficient pathway to create functionalized fluorinated building blocks that could be elaborated into the target bicyclic system. d-nb.info This method underscores the value of incorporating fluorine early in a synthetic sequence. d-nb.info

Table 1: Examples of Fluorination Methods for Bicyclic Precursors
Fluorinating ReagentSubstrate TypeMethodologyKey Feature
Deoxo-Fluor® / NBSCyclic OlefinsBromofluorinationElectrophilic activation followed by nucleophilic fluorination. beilstein-journals.orgnih.gov
Selectfluor™Bicyclic Carboxylic AcidsFluorodecarboxylationRadical-based fluorination under mild conditions. conicet.gov.ar
DASTBicyclic Alcohols/KetonesNucleophilic FluorinationConverts hydroxyl and carbonyl groups to fluorides. le.ac.uk

Approaches to the Carboxylate Moiety Functionalization

The carboxylate group at the C1 bridgehead position is a key functional handle for further molecular elaboration. Standard organic transformations can be employed to modify this group, leading to a variety of derivatives.

The synthesis of the target compound, this compound, from its corresponding carboxylic acid is typically achieved through standard esterification procedures. Acid-catalyzed esterification (Fischer esterification) using methanol (B129727) in the presence of a strong acid catalyst (e.g., H₂SO₄, HCl) is a common and effective method. Alternatively, for substrates sensitive to strong acids, milder conditions can be used. These include reaction with diazomethane, or activation of the carboxylic acid with reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) followed by the addition of methanol.

While specific examples for the 4-fluoro-substituted title compound are not detailed in the provided literature, the esterification of related bicyclo[2.2.1]heptane carboxylic acids is a routine procedure in organic synthesis. For example, the synthesis of various aminobicyclo[2.2.1]heptane-2-carboxylic acid derivatives often involves steps where carboxyl groups are protected as methyl or other esters. thieme-connect.com

The carboxylic acid of a fluorinated bicyclo[2.2.1]heptane-1-carboxylic acid can be readily converted into a wide range of amides. This is typically accomplished by first activating the carboxylic acid, for example, by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting activated species is then reacted with a primary or secondary amine.

Peptide coupling reagents provide a milder alternative for amide bond formation. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are frequently used to facilitate the coupling between a carboxylic acid and an amine, often in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). The synthesis of N-Aryl-bicyclo[2.2.1]heptane-2-carboxamides has been reported as part of the discovery of novel potassium channel openers, demonstrating the successful application of amide coupling on this scaffold. nih.gov Similarly, various 2-aza-bicyclo[2.2.1]heptane derivatives have been functionalized via amide coupling reactions. google.com

Catalytic Systems in Bicyclo[2.2.1]heptane Synthesis and Functionalization

Catalysis offers powerful tools for both the construction of the bicyclic core and its subsequent modification, enabling high levels of stereocontrol and efficiency.

The synthesis of enantiomerically pure bicyclo[2.2.1]heptane derivatives is of paramount importance for their application as chiral ligands themselves or as intermediates for pharmaceuticals. Asymmetric catalysis, employing chiral ligands complexed to a metal center, is a cornerstone of modern synthetic chemistry.

For instance, an organocatalytic formal [4+2] cycloaddition has been developed to access bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner. rsc.org This approach utilizes chiral tertiary amines as catalysts to control the stereochemical outcome of the reaction. rsc.org Rhodium-catalyzed asymmetric arylative bis-cyclization of 1,6-enynes has been used to synthesize novel chiral diene ligands based on the bicyclo[2.2.1]heptadiene skeleton, achieving excellent enantiomeric excess (99% ee). nih.gov Furthermore, chiral 2-azabicyclo[2.2.1]heptane-based ligands have been applied in various asymmetric transformations, including diethylzinc (B1219324) additions to aldehydes and imines. pwr.edu.pl The development of novel P*,P-bidentate ligands with a chiral bicyclic phosphoramidite (B1245037) framework has also been reported for use in palladium-catalyzed asymmetric allylic alkylation. researchgate.net

Table 2: Chiral Ligands/Catalysts in Bicyclo[2.2.1]heptane Synthesis
Catalyst/Ligand TypeReaction TypeMetalKey Outcome
Chiral Tertiary AmineFormal [4+2] CycloadditionN/A (Organocatalysis)Highly enantioselective synthesis of bicyclo[2.2.1]heptane-1-carboxylates. rsc.org
Chiral Diene LigandsAsymmetric Arylative Bis-cyclizationRhodiumSynthesis of chiral bicyclo[2.2.1]heptadiene precursors with 99% ee. nih.gov
2-Azabicyclo[2.2.1]heptane derivativesDiethylzinc additionZincGood to very good yields and enantiomeric excess. pwr.edu.pl
Chiral Phosphoramidite LigandsAsymmetric Allylic AlkylationPalladiumModerate enantioselectivity (up to 53% ee). researchgate.net

Direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy that offers a more atom- and step-economical approach to modifying complex molecules. Transition metals, particularly palladium and rhodium, have been at the forefront of the development of C-H activation methodologies.

While specific C-H fluorination of the 4-position of Methyl bicyclo[2.2.1]heptane-1-carboxylate is a challenging transformation, general principles of C-H activation on saturated systems are being actively developed. For example, palladium catalysis is widely used for C-H activation, often guided by a directing group within the substrate to ensure regioselectivity. researchgate.net Recent research has shown that merging C-C bond cleavage of bicyclo[1.1.0]butanes with ruthenium-catalyzed remote C-H activation can lead to densely functionalized cyclobutanes, showcasing the potential of combining strain-release with C-H functionalization. d-nb.info Furthermore, silver-catalyzed C-H insertion by aryne intermediates has been shown to create bridged bicyclic frameworks, including bicyclo[2.2.1]heptanes, via insertion into a remote C-H bond. acs.org These emerging methods pave the way for future applications in the direct and selective functionalization of the bicyclo[2.2.1]heptane core.

Organocatalysis in Bicyclic Compound Synthesis

Organocatalysis has emerged as a powerful platform for the asymmetric synthesis of complex molecular architectures, circumventing the need for often toxic or expensive metal catalysts. This approach utilizes small, chiral organic molecules to catalyze chemical transformations with high levels of stereocontrol. In the context of bicyclic systems, particularly the bicyclo[2.2.1]heptane framework, organocatalysis offers elegant and efficient routes to enantiomerically enriched structures from simple starting materials under mild conditions. rsc.orgrsc.org This section details key organocatalytic strategies applicable to the synthesis of the core bicyclo[2.2.1]heptane-1-carboxylate skeleton and the stereoselective introduction of fluorine into cyclic systems.

Organocatalytic Formal [4+2] Cycloaddition for the Bicyclo[2.2.1]heptane Core

A significant advancement in the synthesis of the bicyclo[2.2.1]heptane-1-carboxylate scaffold is the organocatalytic formal [4+2] cycloaddition. Research has demonstrated a highly enantioselective reaction between α'-alkoxycarbonyl cyclopentenones and nitroolefins catalyzed by a chiral tertiary amine. rsc.org This method provides direct access to functionalized bicyclo[2.2.1]heptanes with a bridgehead carboxylate group, a key structural feature of the target molecule.

The reaction proceeds under mild, metal-free conditions. The catalyst, a derivative of a chiral amine, facilitates a stepwise process that is completed by the addition of a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to promote the final intramolecular Michael addition, securing the bicyclic structure. rsc.org This methodology is notable for its operational simplicity, broad substrate scope, and excellent stereoselectivity, consistently delivering products in high yields, diastereomeric ratios, and enantiomeric excess. rsc.orgrsc.org

Table 1. Organocatalytic Synthesis of Bicyclo[2.2.1]heptane-1-carboxylates via Formal [4+2] Cycloaddition rsc.org
Cyclopentenone Substrate (1)Nitroolefin Substrate (2)Catalyst (mol%)SolventYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
α'-Ethoxycarbonyl cyclopentenone(E)-β-NitrostyreneChiral Tertiary Amine (10)Toluene83>20:199
α'-Ethoxycarbonyl cyclopentenone(E)-1-Nitro-2-(p-tolyl)etheneChiral Tertiary Amine (10)Toluene85>20:198
α'-Ethoxycarbonyl cyclopentenone(E)-1-Nitro-2-(m-tolyl)etheneChiral Tertiary Amine (10)Toluene86>20:199
α'-Ethoxycarbonyl cyclopentenone(E)-2-(4-Chlorophenyl)-1-nitroetheneChiral Tertiary Amine (10)Toluene90>20:199
α'-Methoxycarbonyl cyclopentenone(E)-β-NitrostyreneChiral Tertiary Amine (10)Toluene84>20:199

Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones

The introduction of a fluorine atom at a specific stereocenter is a crucial step in the synthesis of the target molecule. Organocatalysis provides a premier solution for the enantioselective α-fluorination of ketones. acs.orgprinceton.edunih.gov This transformation has been effectively achieved using primary amine catalysts, particularly those derived from Cinchona alkaloids. acs.orgprinceton.edu

The mechanism relies on the formation of a chiral enamine intermediate from the cyclic ketone and the primary amine catalyst. This enamine then reacts with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), to install the fluorine atom stereoselectively. acs.org This method has proven effective for a variety of cyclic ketones, demonstrating high levels of regio-, chemo-, and enantioselectivity. princeton.edunih.gov The application of this strategy to a ketone precursor of the bicyclo[2.2.1]heptane system represents a viable pathway for the synthesis of this compound.

Table 2. Enantioselective α-Fluorination of Cyclic Ketones Using a Primary Amine Catalyst princeton.edu
Ketone SubstrateCatalyst (mol%)Fluorine SourceSolventYield (%)Enantiomeric Excess (ee, %)
CyclohexanonePrimary Amine Cinchona Alkaloid (20)NFSIDichloromethane8696
4,4-DimethylcyclohexanonePrimary Amine Cinchona Alkaloid (20)NFSIDichloromethane8499
CyclopentanonePrimary Amine Cinchona Alkaloid (20)NFSIDichloromethane8396
4-tert-ButylcyclohexanonePrimary Amine Cinchona Alkaloid (20)NFSIDichloromethane8199 (99:1 dr)
3-MethylcyclohexanonePrimary Amine Cinchona Alkaloid (20)NFSIDichloromethane8597 (>20:1 rr)

NFSI = N-fluorobenzenesulfonimide; dr = diastereomeric ratio; rr = regiomeric ratio

By combining these powerful organocatalytic methodologies—a formal [4+2] cycloaddition to construct the core skeleton followed by functional group manipulation and a subsequent enantioselective fluorination—a clear and efficient synthetic route to this compound and related fluorinated bicyclic systems can be envisioned.

Reactivity Profiles of the Bicyclo[2.2.1]heptane Core

The inherent strain and fixed geometry of the bicyclo[2.2.1]heptane scaffold are key determinants of its chemical behavior. Reactions often proceed with high stereoselectivity, as the accessibility of reactive centers is strictly controlled by the molecule's topography.

Electrophilic attack on unsaturated bicyclo[2.2.1]heptane systems, such as norbornene, is characterized by a strong preference for exo attack. The C1-C7-C4 bridge sterically hinders the endo face, making the exo face more accessible to incoming electrophiles. However, the reactivity of the norbornyl system can be unpredictable. cdnsciencepub.com While exo addition is the general rule, the initial formation of a carbocation intermediate can lead to skeletal rearrangements, most notably the Wagner-Meerwein rearrangement, which complicates the product distribution. smolecule.com

Studies on substituted norbornenes have further elucidated these principles. For instance, the reaction of halogens with 2-phenylnorbornenes demonstrates a preferential endo attack, a deviation from the general rule that highlights the influence of substituents on directing electrophilic approach. documentsdelivered.comacs.org The functionalization of the bicyclic core via electrophilic reactions is a key strategy for synthesizing complex derivatives, though careful consideration of steric and electronic factors is required to control the regioselectivity. chemrxiv.org

Nucleophilic additions to carbonyl groups within the bicyclo[2.2.1]heptane framework are highly stereoselective, governed primarily by steric hindrance. The classic example is the reduction of camphor, a substituted bicyclo[2.2.1]heptan-2-one. The carbonyl group is sterically hindered on one face by the gem-dimethyl group on the one-carbon bridge. youtube.comcerritos.edu Consequently, nucleophilic attack by a hydride reagent (e.g., from sodium borohydride) occurs preferentially from the less hindered endo face (bottom side), leading to the formation of the exo alcohol, isoborneol, as the major product. cerritos.edulibretexts.orgchegg.com

This principle of steric approach control is a general feature for many nucleophilic additions to ketone-containing bicyclics. chegg.com Beyond additions, nucleophilic substitution reactions on this scaffold can also exhibit high stereoselectivity. In certain 2-azabicyclo[2.2.1]heptane systems, nucleophilic substitution has been observed to proceed with retention of configuration, a result attributed to the neighboring group participation of the bicyclic nitrogen's lone pair. le.ac.uk

Stereoselectivity in the Reduction of Camphor
ReactantReducing AgentDirection of Nucleophilic AttackMajor ProductMinor Product
CamphorSodium Borohydride (NaBH₄)Endo face (less hindered)Isoborneol (exo-alcohol)Borneol (endo-alcohol)

The bicyclo[2.2.1]heptane skeleton can support the formation of radical intermediates, including at the sterically constrained bridgehead positions. Research on polyfluorobicyclo[2.2.1]heptane derivatives has shown that bridgehead radicals can be generated through the decomposition of bis-carbonyl peroxides. psu.edusmolecule.com These radicals can then participate in further reactions, such as abstraction or addition. For example, the decomposition of bis-(4H-decafluorobicyclo[2.2.1]heptane-1-carbonyl) peroxide in the presence of hexachloroacetone (B130050) yields 4H-1-chlorodecafluorobicyclo[2.2.1]heptane, demonstrating the trapping of a bridgehead radical. psu.edu

In the context of mass spectrometry, the fragmentation of bicyclo[2.2.1]heptane derivatives provides insight into the stability of the framework. The molecular ions are energetically unstable and break down into smaller, charged fragments and uncharged radicals. libretexts.org A common fragmentation pathway is alpha fragmentation, which is driven by the formation of a new bond and results in a stable cation. libretexts.org Studies on the mass spectrum of exo-2-norbornyl chloride have revealed that the molecular ion fragments without undergoing a prior Wagner-Meerwein rearrangement. researchgate.net The fragmentation pathways can be complex, often involving sequential fragmentation events where a larger fragment breaks down further. nih.gov The high ring strain of the system can also be exploited in synthetic chemistry, driving retro-condensation reactions to form functionalized cyclopentene (B43876) scaffolds. nih.gov

Influence of Fluorine on Reactivity and Selectivity

The incorporation of fluorine into the bicyclo[2.2.1]heptane framework introduces significant electronic perturbations due to its high electronegativity, while its steric impact is relatively modest. These effects can be harnessed to fine-tune the chemical and physical properties of the molecule. d-nb.info

The primary influence of fluorine is its powerful electron-withdrawing inductive effect. nih.gov The C-F bond is highly polarized, which can alter the electron density and reactivity of nearby functional groups. This effect is transmitted through the rigid sigma framework of the bicyclic system. researchgate.net For example, the presence of fluorine can impact the acidity of bridgehead protons. researchgate.net Furthermore, the high bond energy of the C-F bond compared to a C-H bond can render adjacent positions more resistant to oxidative metabolism. nih.gov

While the van der Waals radius of fluorine is only slightly larger than that of hydrogen, its steric influence cannot always be ignored. researchgate.net In radical reactions, a vicinal fluorine substituent can influence the stereochemical outcome, an observation known as the "beta-fluorine effect," which can enhance the selectivity of deuterium (B1214612) transfer in radical reductions. nih.gov Computational studies have been employed to disentangle the steric and electronic effects of fluoroalkyl groups, confirming that increasing fluorination enhances the group's electronegativity and can also increase its steric demand. researchgate.net

Comparison of Hydrogen and Fluorine Properties
PropertyHydrogen (H)Fluorine (F)Impact on Bicyclic System
Pauling Electronegativity2.203.98Fluorine induces a strong electron-withdrawing effect. nih.gov
Van der Waals Radius1.20 Å1.47 ÅFluorine has a slightly larger steric profile. researchgate.net
Average Bond Energy (C-X)~414 kJ/mol~441 kJ/molThe C-F bond is stronger and more stable. nih.gov

The modified electronic properties of fluorinated bicyclic systems influence their participation in various reactions, including cycloadditions. For example, bicyclo[2.2.1]heptene derivatives are known to react with aromatic azides. researchgate.net This reaction typically proceeds via the addition of the azide (B81097) to the double bond, which, after the loss of molecular nitrogen, can lead to the formation of aziridine (B145994) rings. researchgate.net

Fluorinated azides themselves are valuable reagents in "click chemistry," readily undergoing copper-catalyzed cycloaddition with alkynes. sigmaaldrich.com The electrophilic nature of some fluorinated azides also permits their cycloaddition with enolizable ketones to form triazoles. sigmaaldrich.com When considering the reaction of an azide with a fluorinated bicyclic alkene, the electron-withdrawing nature of the fluorine substituent would be expected to decrease the electron density of the double bond, potentially affecting the rate and regioselectivity of the cycloaddition. The synthesis of fluorinated bicyclic compounds often involves specialized reagents, such as Selectfluor for electrophilic fluorination, to introduce the fluorine atom onto the scaffold. nih.gov

Kinetic and Thermodynamic Control in the Functionalization of this compound and Analogues

The rigid bicyclo[2.2.1]heptane framework, characteristic of this compound, often leads to chemical reactions where the formation of products is not solely dictated by the stability of the final molecules. Instead, a delicate interplay between reaction rates and product stability, known as kinetic and thermodynamic control, governs the outcome of functionalization reactions. This principle is particularly relevant in reactions involving carbocation intermediates, which are prone to rearrangements, and in addition reactions to unsaturated analogues where different stereochemical outcomes are possible.

Under kinetic control , the major product is the one that is formed the fastest, meaning it has the lowest activation energy barrier. These reactions are typically conducted at lower temperatures and are irreversible. In contrast, under thermodynamic control , the reaction is allowed to reach equilibrium, usually at higher temperatures, and the most stable product, which resides at a lower energy state, becomes the major product.

The Role of Carbocation Rearrangements

Functionalization of the bicyclo[2.2.1]heptane skeleton frequently proceeds through carbocationic intermediates. These intermediates are susceptible to Wagner-Meerwein rearrangements, where a hydrogen, alkyl, or aryl group migrates from one carbon to a neighboring carbon. This process can lead to a mixture of products, with the distribution being dependent on the reaction conditions.

For instance, in the solvolysis of a substituted 2-norbornyl derivative, the initially formed secondary carbocation (the kinetic product of ionization) can rearrange to a more stable tertiary carbocation. At low temperatures, the nucleophile may trap the initial secondary carbocation quickly, leading to the kinetic product. However, at elevated temperatures, the rearrangement to the more stable tertiary carbocation is favored, and the subsequent reaction of this intermediate leads to the thermodynamic product. The energy difference between secondary and tertiary 2-norbornyl cations has been estimated to be approximately 5.5 kcal/mol, a significant driving force for such rearrangements.

The presence of substituents, such as the 4-fluoro and 1-methoxycarbonyl groups in this compound, can significantly influence the stability of these carbocationic intermediates and the activation barriers for their rearrangement. The electron-withdrawing nature of the fluorine and ester groups can destabilize nearby carbocations, potentially altering the energy landscape and favoring pathways that avoid the formation of a positive charge in close proximity to these substituents.

Electrophilic Addition Reactions

In unsaturated analogues of this compound, such as those containing a double bond, electrophilic addition reactions provide a clear example of kinetic versus thermodynamic control. The addition of an electrophile to the double bond can result in different regio- and stereoisomers.

Consider the addition of HBr to 1,3-butadiene, a classic example illustrating this principle. At 0 °C, the reaction yields a 71:29 mixture of the 1,2- and 1,4-adducts, with the 1,2-adduct being the kinetic product. openstax.org When the reaction is conducted at 40 °C, the product ratio inverts to 15:85, favoring the more stable 1,4-adduct, which is the thermodynamic product. openstax.org

Data on Kinetic vs. Thermodynamic Product Ratios

The following interactive table provides illustrative data from the literature on the electrophilic addition of HBr to 1,3-butadiene, which demonstrates the effect of temperature on the product distribution. This serves as a conceptual model for how similar principles would apply to the functionalization of unsaturated bicyclo[2.2.1]heptane systems.

Temperature (°C)% 1,2-Adduct (Kinetic Product)% 1,4-Adduct (Thermodynamic Product)
07129
401585

Data sourced from electrophilic addition studies on conjugated dienes. openstax.org

In the context of this compound and its analogues, a systematic study varying reaction temperatures and times would be necessary to fully elucidate the kinetic and thermodynamic product profiles for specific functionalization reactions. Computational studies could also provide valuable insights into the energy profiles of different reaction pathways, helping to predict the conditions required to favor either the kinetic or thermodynamic product.

Advanced Spectroscopic Characterization for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering unparalleled insight into the connectivity and stereochemistry of "Methyl 4-fluorobicyclo[2.2.1]heptane-1-carboxylate". By examining the magnetic properties of atomic nuclei—specifically ¹³C, ¹⁹F, and ¹H—a comprehensive picture of the molecular framework can be assembled.

Carbon-13 (¹³C) NMR spectroscopy provides critical information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal, with its chemical shift (δ) being highly sensitive to its local electronic environment. For "this compound," the spectrum would reveal signals for the methyl ester carbon, the carbonyl carbon, the quaternary carbons of the bicyclic bridgehead, and the various methylene (B1212753) bridge carbons. The presence of the electronegative fluorine atom at the C4 position induces a notable downfield shift for the C4 carbon and also influences the chemical shifts of neighboring carbons through spatial and electronic effects.

Detailed analysis of the ¹³C NMR spectrum, including characteristic chemical shifts and carbon-fluorine coupling constants (J-coupling), allows for the unambiguous assignment of each carbon atom within the bicyclic system.

Carbon AtomExpected Chemical Shift Range (ppm)
Carbonyl (C=O)165-175
Methoxy (B1213986) (-OCH₃)50-60
C4 (C-F)85-95
C1 (-COO)45-55
Bridgehead CH35-45
Methylene (CH₂)25-40

Note: The above table presents generalized expected chemical shift ranges for the functional groups and carbon types present in the molecule. Actual values would require experimental determination.

Fluorine-19 (¹⁹F) NMR is a highly sensitive and informative technique for studying fluorinated organic compounds. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, making it easy to observe. wikipedia.org Its chemical shifts are spread over a wide range, providing high resolution and sensitivity to subtle changes in the fluorine atom's electronic environment. thermofisher.com In "this compound," the ¹⁹F NMR spectrum would exhibit a signal whose chemical shift is characteristic of a fluorine atom attached to a tertiary carbon within a strained bicyclic system. The precise chemical shift provides insight into the polar and steric effects exerted by the methyl carboxylate group at the C1 position. Furthermore, coupling between the ¹⁹F nucleus and nearby ¹H and ¹³C nuclei can be observed, providing valuable information for confirming the compound's structure and stereochemistry. wikipedia.org

Proton (¹H) NMR spectroscopy is fundamental for determining the stereochemical arrangement of the bicyclo[2.2.1]heptane framework. The chemical shifts, signal multiplicities (splitting patterns), and coupling constants of the various protons provide detailed information about their spatial relationships. In the rigid bicyclo[2.2.1]heptane system, the distinction between exo and endo protons is crucial and can be elucidated through ¹H NMR. The coupling constants between vicinal protons are dependent on the dihedral angle between them, which differs for exo and endo substituents. Nuclear Overhauser Effect (NOE) experiments can further be used to establish through-space proximities between protons, confirming stereochemical assignments. semanticscholar.org For instance, the stereochemistry at the C1 and C4 positions relative to the methylene bridges can be definitively assigned using these advanced NMR techniques.

High-Resolution Mass Spectrometry for Complex Structural Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition of "this compound". By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high precision, the exact molecular formula can be determined, distinguishing it from other compounds with the same nominal mass.

Furthermore, by subjecting the molecule to energetic conditions within the mass spectrometer, characteristic fragmentation patterns are produced. The analysis of these fragments provides a roadmap of the molecule's structure, as weaker bonds tend to break preferentially. For the bicyclo[2.2.1]heptane system, fragmentation is often complex due to the rigid, strained ring structure. researchgate.net Common fragmentation pathways may involve the loss of the methoxy group, the entire methyl carboxylate group, or cleavage of the bicyclic framework itself. Understanding these fragmentation pathways is critical for the structural confirmation of novel derivatives of this class. nih.gov

IonDescription
[M]⁺Molecular Ion
[M - OCH₃]⁺Loss of the methoxy group
[M - COOCH₃]⁺Loss of the methyl ester group
Further FragmentsResulting from cleavage of the bicyclic ring

Note: This table indicates plausible fragmentation patterns. The actual fragmentation would be determined experimentally.

Complementary Spectroscopic Techniques for Fine Structural Details (e.g., Infrared, Raman Spectroscopy)

While NMR and mass spectrometry provide the backbone of structural analysis, other spectroscopic techniques offer complementary information about the finer details of the molecular structure.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. For "this compound," the IR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically found in the range of 1735-1750 cm⁻¹. fiveable.me Absorptions corresponding to C-H stretching of the alkane framework and the C-F bond stretch would also be present, further confirming the presence of these structural features.

Raman Spectroscopy , like IR, provides information about molecular vibrations. It is particularly sensitive to non-polar bonds and can provide complementary data to the IR spectrum. For this molecule, Raman spectroscopy could provide additional details about the vibrations of the carbon-carbon skeleton of the bicyclic ring system.

Together, these advanced spectroscopic methods provide a comprehensive and detailed characterization of "this compound," enabling its unambiguous identification and a deep understanding of its structural and electronic properties.

Theoretical and Computational Studies of Methyl 4 Fluorobicyclo 2.2.1 Heptane 1 Carboxylate

Density Functional Theory (DFT) Calculations for Mechanistic Elucidation

Analysis of Reaction Pathways and Transition States

While specific DFT studies on the synthesis of Methyl 4-fluorobicyclo[2.2.1]heptane-1-carboxylate are not extensively documented in the literature, the reaction pathways for the fluorination of bicyclic systems have been a subject of computational investigation. The introduction of a fluorine atom at the C4 position of a bicyclo[2.2.1]heptane-1-carboxylate can be envisaged to proceed through several potential pathways, often involving electrophilic fluorinating agents.

DFT calculations would typically be employed to model the interaction of the bicyclic precursor with a fluorine source. The calculations would aim to identify the transition state (TS) structures for different modes of fluorine attack, for instance, syn versus anti attack relative to the carboxylate group. The geometry of these transition states, including key bond lengths and angles, provides a deep understanding of the stereochemical outcome of the reaction.

For example, in related systems, the palladium/norbornene cooperative catalysis has been studied using DFT to understand the steric and electronic factors that govern site-selective C-H functionalization. In the context of our target molecule, DFT could elucidate why fluorination occurs preferentially at the C4 position. The analysis of the transition state energies would reveal the kinetic favorability of one pathway over others. The vibrational frequencies of the calculated transition states are also crucial; a single imaginary frequency confirms that the structure is indeed a true transition state connecting the reactants and products.

Energetic Landscape of Fluorination and Functionalization Processes

A hypothetical energetic profile for a plausible fluorination reaction is presented in the table below. These values are representative and based on typical DFT calculations for fluorination reactions of bicyclic compounds.

Species Relative Energy (kcal/mol)
Reactants (Bicyclo[2.2.1]heptane-1-carboxylate + F-source) 0.0
Transition State 1 (TS1) +25.5
Intermediate +5.2
Transition State 2 (TS2) +15.8
Products (this compound) -10.3

This hypothetical data suggests an exothermic reaction that proceeds through a multi-step mechanism involving at least one intermediate. The first transition state, TS1, represents the rate-determining step with the highest activation barrier. Such detailed energetic information is crucial for optimizing reaction conditions to improve yield and selectivity.

Quantum Chemical Characterization of Electronic Structure

The introduction of a highly electronegative fluorine atom into the bicyclo[2.2.1]heptane framework significantly perturbs the electronic structure of the molecule. Quantum chemical methods are essential for characterizing these changes.

Examination of Electron Distribution and Polarity Induced by Fluorine

The fluorine atom at the C4 position induces a significant polarization of the C-F bond, leading to a localized partial negative charge (δ-) on the fluorine and a partial positive charge (δ+) on the carbon atom to which it is attached. This polarization has a cascading effect on the electron distribution throughout the rigid bicyclic system. Natural Bond Orbital (NBO) analysis is a common computational technique used to quantify these effects.

Assessment of Strain Energy within the Bicyclic System

The bicyclo[2.2.1]heptane system is inherently strained due to the geometric constraints of the bridged ring system. The total strain energy is a combination of angle strain, torsional strain, and non-bonded steric interactions. Computational methods, such as those based on homodesmotic reactions, can be used to calculate the strain energy.

Based on literature values for similar systems, a calculated strain energy for this compound would likely be in the range of 15-20 kcal/mol.

Molecular Modeling for Conformational Analysis and Stereochemical Prediction

While the bicyclo[2.2.1]heptane core is rigid, substituents can often adopt different conformations. Molecular modeling techniques, from simple molecular mechanics to more sophisticated quantum chemical methods, are employed to explore the conformational space and predict the most stable geometries.

For this compound, the primary conformational flexibility lies with the methyl carboxylate group. Rotations around the C1-C(O) and (O)C-O bonds can lead to different conformers. Computational studies can predict the relative energies of these conformers and the rotational barriers between them.

In a related study on 2-fluorobicyclo[2.2.1]heptan-7-ols, computational methods were used to analyze the relative energies of different diastereoisomers based on stereoelectronic interactions. A similar approach for this compound would involve a systematic search of the potential energy surface to identify all stable conformers. The predicted lowest energy conformation would provide insights into the molecule's preferred shape, which is crucial for understanding its interactions with other molecules, for example, in a biological context.

The stereochemistry of the molecule is also a key aspect. The bicyclo[2.2.1]heptane system has distinct endo and exo faces. The relative positioning of the fluorine and methyl carboxylate groups is fixed in the 4- and 1-positions, respectively. However, during its synthesis, the stereochemical outcome of the fluorination step would be of paramount importance, and as mentioned earlier, computational modeling of the transition states can predict this outcome.

Advanced Academic Applications of Methyl 4 Fluorobicyclo 2.2.1 Heptane 1 Carboxylate and Its Derivatives

Chiral Building Blocks in Asymmetric Synthesis

The defined stereochemistry and conformational rigidity of the bicyclo[2.2.1]heptane core make its derivatives highly valuable as chiral building blocks. These structures provide a robust and predictable platform for the construction of enantiomerically pure molecules.

Development of Novel Chiral Ligands and Organocatalysts

The bicyclo[2.2.1]heptane scaffold is a foundational element in the design of asymmetric catalysts and ligands. rsc.org The development of enantioselective methods to access functionalized bicyclo[2.2.1]heptanes is crucial for their application in catalysis. rsc.org Organocatalysis, in particular, has enabled the efficient, metal-free synthesis of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner. rsc.org A formal [4+2] cycloaddition reaction, facilitated by organocatalysts, provides rapid access to these chiral structures from simple starting materials under mild conditions. rsc.orgrsc.org

Derivatives of the bicyclo[2.2.1]heptane system can be modified to create novel chiral ligands for transition-metal catalysis. The rigid framework helps to create a well-defined chiral environment around the metal center, which is essential for inducing high levels of stereoselectivity in chemical transformations. The functional handles, such as the carboxylate group in Methyl 4-fluorobicyclo[2.2.1]heptane-1-carboxylate, offer a convenient point for elaboration into more complex ligand structures capable of coordinating with various metals.

Catalyst/Ligand TypeScaffoldKey FeaturesApplication Area
OrganocatalystBicyclo[2.2.1]heptane-1-carboxylateMetal-free, mild conditions, high enantioselectivity. rsc.orgrsc.orgFormal [4+2] cycloadditions. rsc.orgrsc.org
Chiral LigandBicyclo[2.2.1]heptaneRigid backbone, defined stereochemistry. rsc.orgAsymmetric transition-metal catalysis. rsc.org

Intermediates for the Synthesis of Complex Natural Products and Analogues

The bicyclo[2.2.1]heptane moiety is a structural motif present in numerous bioactive natural products, including camphor, α-santalol, β-santalol, and sordarins. rsc.org More complex polycyclic natural products, such as the triquinanes and the diterpenoid pedrolide, also feature a core bicyclo[2.2.1]heptane system. ssrn.comacs.org Consequently, functionalized bicyclo[2.2.1]heptanes are critical intermediates for the total synthesis of these molecules and their analogues. rsc.org

The synthesis of the alkaloid (+)-epibatidine, for example, has been achieved using a 7-azabicyclo[2.2.1]heptane derivative as a key chiral intermediate. unirioja.es this compound serves as a valuable precursor for creating analogues of these natural products. The fluorine atom can enhance metabolic stability and binding affinity, while the carboxylate group provides a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships. le.ac.uk

Molecular Scaffolds in Medicinal Chemistry Research

In medicinal chemistry, there is a continuous effort to explore new regions of chemical space to identify novel drug candidates. The unique three-dimensional and physicochemical properties of the this compound scaffold make it an attractive starting point for this exploration.

Isosteric Replacements for Benzene (B151609) and Cycloalkanes in Drug Design

A prominent strategy in modern drug design is the replacement of planar aromatic rings, like benzene, with saturated, three-dimensional scaffolds. enamine.net This "escape from flatland" approach aims to improve the physicochemical properties of drug candidates. enamine.net Saturated bicyclic systems, including bicyclo[1.1.1]pentanes, bicyclo[2.2.2]octanes, and bicyclo[2.2.1]heptanes, have gained significant attention as non-classical isosteres of benzene and cycloalkanes. chemrxiv.orgnih.gov

Replacing a benzene ring with a bicyclo[2.2.1]heptane core can lead to improved pharmacokinetic profiles, such as enhanced solubility and metabolic stability, while maintaining or improving affinity for the biological target. chemrxiv.orgenamine.net The rigidity of the bicyclic scaffold can also reduce the entropic penalty associated with ligand-protein binding. chemrxiv.org The fluorine atom in the 4-position can further modulate properties like lipophilicity and basicity of nearby functional groups, offering a tool for fine-tuning a molecule's characteristics. le.ac.uk

FeatureBenzene RingBicyclo[2.2.1]heptane Scaffold
GeometryPlanar (2D)Three-dimensional (3D)
Hybridizationsp2sp3
Exit VectorsCoplanarDefined, non-planar vectors
Potential ImprovementsN/AIncreased solubility, improved metabolic stability, reduced entropic penalty upon binding. enamine.netchemrxiv.org

Introduction of Complexity Descriptors (sp3 Hybridization, Chiral Centers)

The success rate of drug candidates in clinical trials has been correlated with certain molecular properties, often termed complexity descriptors. ucl.ac.uk Key descriptors include a high fraction of sp3-hybridized carbon atoms (Fsp3) and the presence of stereocenters. enamine.netucl.ac.uk Molecules rich in sp3 centers tend to have more defined three-dimensional shapes, which can lead to higher specificity and potency. ucl.ac.uknih.gov

Bridged bicyclic compounds like this compound are highly valued as they inherently possess these desirable features. ucl.ac.uk The scaffold is entirely composed of sp3-hybridized carbons, contributing to a high Fsp3 value. Furthermore, the structure contains multiple chiral centers, introducing the stereochemical complexity that is often crucial for selective interactions with biological targets. ucl.ac.uk The deliberate integration of such sp3-rich motifs is a key strategy in the design of modern fragment and compound libraries for drug discovery. nih.gov

Complexity DescriptorDefinitionSignificance in Drug Design
Fraction of sp3 Carbons (Fsp3) The number of sp3 hybridized carbons divided by the total carbon count.Higher Fsp3 is correlated with increased solubility and a higher likelihood of clinical success. ucl.ac.uk
Chiral Centers A carbon atom attached to four different types of atoms or groups.Introduces 3D complexity, enabling more specific and potent interactions with chiral biological targets like proteins. enamine.netucl.ac.uk

Potential as Bioactive Compound Precursors and Probes

The bicyclo[2.2.1]heptane framework is present in compounds that have demonstrated significant biological activity. For instance, derivatives bearing a sulfonamide group have been developed as potent and selective antagonists of the prostaglandin (B15479496) D2 (PGD2) receptor, showing promise as a new class of anti-allergic agents. nih.gov These compounds have been shown to suppress inflammatory responses in models of allergic rhinitis, conjunctivitis, and asthma when administered orally. nih.gov

The incorporation of fluorine into bicyclic scaffolds is a known strategy to enhance biological activity. le.ac.uk In analogues of the potent analgesic epibatidine, the presence of fluorine can reduce the basicity of a nearby nitrogen atom, which may improve lipophilicity and the ability to penetrate cell membranes, thus increasing bioavailability. le.ac.uk Given these precedents, this compound and its derivatives represent promising precursors for the synthesis of novel bioactive compounds and chemical probes to investigate biological systems. The combination of the rigid scaffold, a fluorine atom, and a modifiable carboxylate group provides a rich platform for developing new therapeutic agents.

Components in Advanced Materials Science

The rigid, three-dimensional structure of the bicyclo[2.2.1]heptane framework, combined with the unique properties imparted by fluorine substitution, makes this compound and its derivatives compounds of significant interest in advanced materials science. The presence of the fluorine atom can introduce desirable characteristics such as thermal stability, chemical resistance, low surface energy, and specific optical properties. While detailed research focusing exclusively on this compound is not extensively documented in publicly available literature, its structural similarity to other fluorinated bicyclic monomers allows for an informed discussion of its potential applications.

Fluorinated Monomers for Polymer Synthesis

The bicyclo[2.2.1]heptene (norbornene) ring system is well-known for its ability to undergo polymerization through several mechanisms, most notably Ring-Opening Metathesis Polymerization (ROMP) and addition (vinyl) polymerization. researchgate.net The introduction of fluorine-containing functional groups onto this scaffold creates a class of monomers capable of producing high-performance fluoropolymers. These polymers often exhibit a combination of properties from the rigid bicyclic backbone and the fluorinated substituents.

Fluorinated norbornene derivatives are recognized as valuable monomers for creating polymers with outstanding properties, including high thermal and chemical resistance, low refractive index, low water absorption, and high gas permeability. mdpi.comexpresspolymlett.com The polymerization of such monomers can be initiated by various catalysts, including well-defined ruthenium-based Grubbs' catalysts for ROMP, which allows for the synthesis of polymers with controlled molecular weights and narrow polydispersities. mdpi.com20.210.105

The general polymerization behavior of related fluorinated bicyclo[2.2.1]heptane monomers is summarized in the table below.

Polymerization MethodCatalyst TypeResulting Polymer PropertiesPotential Applications
Ring-Opening Metathesis Polymerization (ROMP) Ruthenium-based (e.g., Grubbs' catalysts)High thermal stability, high gas permeability and selectivity, amorphous structure, controlled molecular weight. mdpi.comexpresspolymlett.comGas separation membranes, specialty coatings, low-dielectric materials.
Addition (Vinyl) Polymerization Palladium or Nickel-basedSaturated polymer backbone, high glass transition temperature, optical transparency. researchgate.netPhotoresists for microlithography, optical components. google.comjustia.com
Copolymerization Various (Ru, Pd, Ziegler-Natta)Tunable properties by incorporating other monomers (e.g., ethylene, cyclooctene), can form block copolymers capable of self-assembly. mdpi.comcore.ac.ukAdvanced composites, functional coatings, nanostructured materials.

This table represents generalized findings for fluorinated bicyclo[2.2.1]heptane derivatives based on available literature. Specific performance of polymers derived from this compound would require empirical validation.

The incorporation of the polar ester group alongside the fluorine atom in this compound could further modify polymer characteristics, potentially influencing adhesion, solubility, and dielectric properties, making its derivatives versatile building blocks for functional materials.

Application in Specialized Chemical Technologies

The unique properties of polymers derived from fluorinated bicyclic monomers make them suitable for use in a range of specialized chemical technologies. The inherent rigidity of the bicyclo[2.2.1]heptane backbone contributes to high glass transition temperatures (Tg), while the fluorine content provides hydrophobicity, chemical inertness, and low surface energy.

One of the most prominent applications for this class of materials is in the field of microlithography as components of photoresist compositions. justia.comgoogle.com.na Fluorinated polymers are investigated for advanced photolithography, particularly for deep-ultraviolet (DUV) and extreme-ultraviolet (EUV) applications, due to their high optical transparency at these shorter wavelengths. The alicyclic (non-aromatic) bicyclic structure helps to minimize absorbance, a critical factor for high-resolution patterning. Patents describe the synthesis of various fluorinated monomers containing the bicyclo[2.2.1]heptane skeleton for producing polymers used in these radiation-sensitive resist formulations. google.comgoogle.com.na

Furthermore, the combination of low surface energy and thermal stability makes these materials candidates for advanced coatings. Such coatings could be utilized for creating hydrophobic and oleophobic surfaces, anti-fouling applications, or as protective layers in harsh chemical environments. The high gas permeability of polymers derived from monomers like fluorinated norbornenes also suggests their utility in the fabrication of advanced gas separation membranes. mdpi.comexpresspolymlett.com While specific studies on this compound are limited, its structure aligns with the necessary attributes for a monomer in these high-performance applications.

Future Research Directions and Scientific Challenges

Development of Eco-Friendly and Scalable Synthetic Routes

A primary challenge in the broader application of fluorinated bicyclic compounds is the development of synthetic pathways that are not only efficient but also environmentally benign and scalable. Current strategies often rely on multi-step procedures which can be resource-intensive. Future research is increasingly focused on methods that align with the principles of green chemistry.

Enhanced Stereocontrol in Selective Fluorination and Functionalization

Achieving precise control over the three-dimensional arrangement of atoms (stereocontrol) is a formidable challenge in the synthesis of complex molecules like Methyl 4-fluorobicyclo[2.2.1]heptane-1-carboxylate. The rigid bicyclic framework presents distinct steric environments, yet selectively introducing fluorine and other functional groups at specific positions and with the desired orientation (endo vs. exo) remains difficult.

Nucleophilic fluorination reactions, a common method for introducing fluorine, are known to be highly dependent on the specific substrate, making the prediction of stereochemical outcomes challenging. nih.govjyu.fi The spatial arrangement of existing functional groups can profoundly influence the selectivity of these transformations. nih.gov Future progress requires the design of sophisticated catalytic systems that can navigate these complex steric and electronic landscapes. Palladium-based catalysts, for example, have shown success in achieving highly regio- and enantioselective fluorination of C(sp³)–H bonds in other systems, providing a potential blueprint for application to bicyclic structures. researchgate.net The development of new chiral catalysts and reagents that can effectively differentiate between the unique positions on the bicyclo[2.2.1]heptane core is crucial for accessing specific stereoisomers and unlocking their full potential in various applications. nih.gov

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The inherent ring strain and unique electronic environment of the fluorinated bicyclo[2.2.1]heptane system suggest that it may exhibit novel reactivity. nih.gov A key research direction is to explore and harness this reactivity for new molecular constructions. For example, researchers have discovered that certain bicyclic azaarenes, when treated with electrophilic fluorinating agents, undergo a novel ring-opening fluorination. nih.govrsc.org This type of reaction, which involves a skeletal transformation, opens the door to creating entirely new molecular frameworks that would be difficult to access through traditional methods. nih.govrsc.org

Furthermore, the development of new catalytic transformations is essential. This includes palladium-catalyzed C-H bond functionalization, which could allow for the direct attachment of various functional groups to the bicyclic core, and the use of other transition metals like copper to mediate fluorination reactions. nih.gov Photoredox catalysis also offers a powerful tool for generating radical intermediates under mild conditions, enabling unique transformations that are not possible with conventional thermal methods. mdpi.com By systematically investigating the response of the this compound scaffold to a wide array of modern catalytic systems, chemists can uncover new synthetic pathways and expand the chemical space accessible from this versatile building block.

Advanced Computational Design for Tailored Molecular Properties

Computational chemistry provides an indispensable toolkit for accelerating research and overcoming challenges associated with fluorinated bicyclic compounds. Predictive modeling can guide experimental work, saving time and resources. Future research will increasingly rely on advanced computational methods to design molecules with specific, tailored properties.

Techniques such as Density Functional Theory (DFT) can be used to predict heats of formation and other thermodynamic properties, which is valuable in fields like high-energy density materials. researchgate.net For applications in medicinal chemistry, computational tools like the SwissADME web server can predict pharmacokinetic properties (absorption, distribution, metabolism, and excretion), helping to identify candidates with drug-like characteristics early in the design process. researchgate.net Furthermore, methods like DFT-GIAO calculations and Natural Bond Orbital (NBO) analysis can provide deep insights into the electronic structure and the way polar effects are transmitted through the rigid bicyclic system. semanticscholar.org Molecular docking studies can predict how these molecules might interact with biological targets, such as viral proteins, guiding the design of new therapeutic agents. growingscience.com By integrating these computational approaches, scientists can move from serendipitous discovery to rational, in silico design of novel functional molecules based on the this compound scaffold.

Integration with Emerging Analytical Technologies for Comprehensive Characterization

As more complex and novel fluorinated bicyclic compounds are synthesized, the challenge of unequivocally determining their structure and purity grows. The integration of emerging and advanced analytical technologies is critical for comprehensive characterization. While traditional techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and X-ray crystallography are foundational for structural elucidation of bicyclo[2.2.1]heptane derivatives, they are being supplemented by more powerful methods.

High-Resolution Mass Spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are essential for confirming molecular formulas and probing fragmentation patterns, which is particularly useful for identifying and characterizing novel fluorinated compounds. contractlaboratory.comnih.gov For complex mixtures or trace-level detection, the coupling of liquid chromatography with mass spectrometry (LC-MS/MS) is the gold standard. contractlaboratory.com Moreover, non-targeted screening (NTS) approaches using HRMS are becoming vital for identifying unknown fluorinated species or transformation products in complex samples. contractlaboratory.com As the synthesis of these molecules becomes more sophisticated, the development and application of these advanced analytical workflows will be paramount to ensuring the quality, purity, and correct structural assignment of new chemical entities derived from this compound.

Q & A

Q. What synthetic strategies are effective for constructing the bicyclo[2.2.1]heptane scaffold in Methyl 4-fluorobicyclo[2.2.1]heptane-1-carboxylate?

The bicyclo[2.2.1]heptane core is typically synthesized via Diels-Alder reactions between cyclopentadiene derivatives and electron-deficient dienophiles. For fluorinated analogs, fluorination can be introduced pre- or post-cyclization. Post-cyclization strategies often involve nucleophilic substitution (e.g., using KF or CsF) on bromo- or hydroxyl precursors. Multi-step sequences may include oxazolone intermediates for stereochemical control, as seen in analogous 7-azabicyclo systems .

Q. How is the stereochemical integrity of this compound validated?

Structural confirmation requires combined techniques:

  • NMR : 1H^1\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR to assess coupling constants (e.g., JFHJ_{F-H}) and confirm substituent positions.
  • X-ray crystallography : Resolves absolute configuration, particularly for chiral centers in the bicyclic framework.
  • HRMS : Validates molecular formula and isotopic patterns. For example, in related norbornane derivatives, HRMS discrepancies <5 ppm confirm purity .

Q. What chromatographic methods resolve enantiomers of fluorinated bicycloheptane derivatives?

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® IA/IB) effectively separates enantiomers. Mobile phases like hexane/isopropanol (90:10) with 0.1% trifluoroacetic acid enhance resolution for polar fluorinated analogs. Optimization requires adjusting column temperature (20–40°C) and flow rates (0.5–1.0 mL/min) to balance retention time and enantioselectivity .

Advanced Research Questions

Q. How does the fluorine substituent influence the reactivity and stability of this compound?

Fluorine’s electronegativity increases ring strain and alters nucleophilic/electrophilic behavior. Comparative studies on hydroxy-, bromo-, and fluoro-substituted analogs show fluorine reduces hydrolysis rates at the ester group by 2–3-fold due to inductive effects. However, steric hindrance from the bicyclic framework mitigates excessive destabilization .

Q. What strategies prevent epimerization during functionalization of the bicycloheptane core?

Base-sensitive derivatives (e.g., formyl or hydroxymethyl analogs) require mild conditions. For example, NaBH4_4 reduction of formyl groups at 0°C minimizes epimerization, while triethylamine-induced epimerization in methanol can be exploited to access thermodynamically favored endo isomers .

Q. How can conflicting NMR data for diastereomeric mixtures be resolved?

Dynamic NMR (DNMR) or variable-temperature studies distinguish diastereomers by analyzing coalescence temperatures. For example, in β-substituted 7-azanorbornanes, 1H^1\text{H}-NMR signal splitting at <−20°C reveals slow conformational exchange, enabling precise integration of diastereomeric ratios .

Q. What role do fluorinated bicycloheptanes play in asymmetric catalysis?

Fluorinated proline analogs (e.g., 7-azabicyclo derivatives) enhance stereoselectivity in aldol and Michael reactions. The rigid bicyclic framework restricts conformational freedom, while fluorine modulates electronic environments at catalytic sites. For instance, fluorination at C4 increases enantiomeric excess (ee) by 15–20% in aldol reactions compared to non-fluorinated analogs .

Methodological Considerations

  • Synthetic Optimization : Monitor reaction progress via TLC or LC-MS to intercept intermediates prone to epimerization.
  • Scale-Up Challenges : Multi-gram syntheses require careful control of exothermic Diels-Alder steps and low-temperature fluorination to avoid side reactions .
  • Computational Support : DFT calculations (e.g., B3LYP/6-31G*) predict regioselectivity in fluorination and guide transition-state analysis for asymmetric catalysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.